(2-Fluoro-4-iodophenyl)(morpholino)methanone
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Overview
Description
(2-Fluoro-4-iodophenyl)(morpholino)methanone: is an organic compound that features a fluorine and iodine atom attached to a phenyl ring, along with a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-iodophenyl)(morpholino)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-iodophenyl)(morpholino)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the organoboron compound.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-Fluoro-4-iodophenyl)(morpholino)methanone is used as a building block for synthesizing more complex molecules through cross-coupling reactions .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and biological studies. It can be used to create molecules that interact with specific biological targets.
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specialized properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-iodophenyl)(morpholino)methanone involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the morpholino group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
(2-Fluorophenyl)(morpholino)methanone: Similar structure but lacks the iodine atom.
4-(2-Fluoro-4-nitrophenyl)morpholine: Contains a nitro group instead of an iodine atom.
Properties
IUPAC Name |
(2-fluoro-4-iodophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHKQCBLKXDCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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